molecular formula C18H22O2 B140468 Estra-1,3,5(10),6-tetraene-3,17-diol CAS No. 7291-41-0

Estra-1,3,5(10),6-tetraene-3,17-diol

Cat. No.: B140468
CAS No.: 7291-41-0
M. Wt: 270.4 g/mol
InChI Key: VVLCELUSWGWMSW-ZBRFXRBCSA-N
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Description

6,7-didehydro-17beta-estradiol is a 3-hydroxy steroid that is obtained by formal dehydrogenation across positions 6 and 7 of 17beta-estradiol. It is a 17beta-hydroxy steroid and a 3-hydroxy steroid. It derives from a hydride of an androstane.

Biochemical Analysis

Biochemical Properties

6-Dehydroestradiol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with estrogen receptors α and β . The interaction of 6-Dehydroestradiol with these receptors can influence various biochemical reactions within the cell .

Cellular Effects

The effects of 6-Dehydroestradiol on cells and cellular processes are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to have a negative correlation with renal lysophosphatidylcholines (LPCs) and lysophosphatidylethanolamines (LPEs), which are associated with many renal functions .

Molecular Mechanism

At the molecular level, 6-Dehydroestradiol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to bind to estrogen receptors with high affinity, influencing the activity of these receptors and subsequently affecting gene expression .

Temporal Effects in Laboratory Settings

The effects of 6-Dehydroestradiol can change over time in laboratory settings. For instance, it has been found that most dehydroestrogen metabolites, including 6-Dehydroestradiol, retain rather high binding affinities for both estrogen receptor α and β compared with their respective nondehydrogenated precursors .

Metabolic Pathways

6-Dehydroestradiol is involved in the metabolic pathways of estrogen metabolism . It is produced through the metabolic conversion of estradiol, a process that involves various enzymes and cofactors .

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-17,19-20H,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLCELUSWGWMSW-ZBRFXRBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C=CC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C=CC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10993691
Record name Estra-1(10),2,4,6-tetraene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10993691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7291-41-0
Record name 6-Dehydroestradiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7291-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estra-1,3,5(10),6-tetraene-3,17-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7291-41-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57430
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Estra-1(10),2,4,6-tetraene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10993691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.6,7-ESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K670423X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the 6-dehydroestradiol derivative in understanding the binding site of sex hormone-binding globulin (SHBG)?

A1: 6-Dehydroestradiol (6-E2), specifically its radiolabeled form delta 6-[17 alpha-3H]E2, was instrumental in identifying the specific amino acid residue within SHBG that interacts with estradiol. Research utilizing this compound revealed that Methionine-139 (Met-139) is photolabeled by both delta 6-[1,2-3H2]testosterone and delta 6-[17 alpha-3H]E2. This covalent modification of Met-139 by both a testosterone and estradiol derivative suggests its crucial role in the steroid binding site of SHBG. []

Q2: How was the interaction between 6-dehydroestradiol derivative and SHBG confirmed?

A2: The interaction and covalent binding between the 6-dehydroestradiol derivative and SHBG was confirmed through multiple techniques. Firstly, distinct radioactive peaks were observed after tryptic digestion and separation, indicating specific labeling. [] Secondly, capillary electrophoresis and immunodetection differentiated the labeled peptides, further supporting specific interaction with the 6-dehydroestradiol derivative. [] Finally, Edman degradation and mass spectrometry analysis conclusively identified Met-139 as the site of modification and confirmed the presence of the 6-dehydroestradiol derivative in the conjugated peptide. []

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